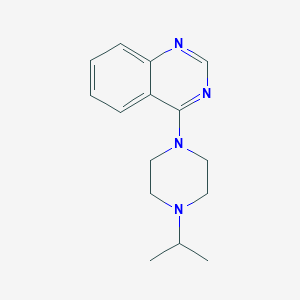

4-(4-Isopropylpiperazin-1-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-ylpiperazin-1-yl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLJJVLXLGWKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigations of 4 4 Isopropylpiperazin 1 Yl Quinazoline Derivatives

Anticancer Activity Profiling

Quinazoline (B50416) derivatives are a well-established class of anticancer agents, with several compounds having been approved for clinical use. mdpi.com Research continues to explore novel derivatives for improved efficacy and broader spectrum of activity against various cancer types.

The cytotoxic potential of novel quinazoline derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent anti-proliferative effects.

A significant number of studies have demonstrated the broad-spectrum anticancer activity of various quinazoline derivatives. For instance, one study synthesized a novel series of derivatives and tested them against MGC-803, MCF-7, PC-9, A549, and H1975 cell lines, with most compounds showing cytotoxicity in the low micromolar range. mdpi.com Notably, compound 18 in this series exhibited nanomolar inhibitory activity against MGC-803 cells with an IC50 value of 0.85 μM. mdpi.comnih.gov Another series of morpholine-substituted quinazoline derivatives, including compounds AK-3 and AK-10 , showed significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines, with AK-10 having an IC50 of 3.15 ± 0.23 μM against MCF-7 cells. rsc.org

Similarly, a novel quinazoline derivative, BBAP-8 , exhibited significant cytotoxicity against MCF-7 cells with an IC50 of 16.59 ± 0.49 μM. nih.gov S-glycosylated quinazoline derivatives also showed effective anti-proliferative activity, with compound 2a displaying IC50 values of 2.09 μM and 2.08 μM against MCF-7 and HepG2 cells, respectively. scientificarchives.com Furthermore, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN , was found to have cytotoxic effects on HepG2, HCT-116, MCF-7, and A549 cell lines, with IC50 values of 3.3 µg/mL, 23 µg/mL, 3.1 µg/mL, and 9.96 µg/mL, respectively. nih.govsemanticscholar.org

The table below summarizes the in vitro cytotoxic activities of various quinazoline derivatives against a range of cancer cell lines.

| Compound | Cell Line | Reported IC50 (µM) |

|---|---|---|

| Compound 18 | MGC-803 | 0.85 |

| Compound 25q | H1975 | 1.67 |

| Compound 25q | MGC-803 | 1.88 |

| Compound 2a | MCF-7 | 2.09 |

| Compound 2a | HepG2 | 2.08 |

| Compound 4d | MCF-7 | 2.5 |

| Compound 4f | MCF-7 | 5.0 |

| Compound AK-10 | MCF-7 | 3.15 ± 0.23 |

| Compound AK-10 | A549 | 8.55 ± 0.67 |

| Compound AK-3 | MCF-7 | 6.44 ± 0.29 |

| Compound AK-3 | A549 | 10.38 ± 0.27 |

| Compound Y22 | MDA-MB-231 | 4.53 |

| BBAP-8 | MCF-7 | 16.59 ± 0.49 |

| Compound 32 | A549 | 0.02 ± 0.091 |

| Compound 4f (Phthalazine derivative) | HepG2 | 3.97 |

| Compound 4f (Phthalazine derivative) | HCT-116 | 4.83 |

| Compound 4f (Phthalazine derivative) | MCF-7 | 4.58 |

Studies have also investigated quinazoline derivatives against other cancer cell lines, including prostate (PC-3), colon (HCT-116, LoVo), and cervical (HeLa) cancer, demonstrating the broad applicability of this chemical scaffold in oncology research. mdpi.comresearchgate.netnih.govresearchgate.netnih.govsemanticscholar.org For example, certain derivatives showed potent activity against HCT-116 cells, with some compounds exhibiting sub-nanomolar levels of cytotoxicity. researchgate.net Others were found to be cytotoxic on both HeLa and B16 melanoma cells. nih.gov

Promising candidates from in vitro screenings have been advanced to in vivo studies to assess their antitumor efficacy in animal models. These studies provide critical information on a compound's potential therapeutic effect in a whole-organism setting.

Several quinazoline derivatives have demonstrated significant antitumor activity in vivo. For example, compound 18 , which showed potent in vitro activity, was found to significantly decrease the average tumor volume and weight in a mouse model without causing obvious pathological damage or affecting body weight. mdpi.comnih.gov Another study evaluated two quinazoline analogues, Compound 21 and Compound 12 , against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in Swiss albino mice. nih.govCompound 21 was found to enhance the mean survival time of the mice, while Compound 12 significantly reduced tumor volume and weight. nih.gov

In a study focused on lung cancer, new covalent quinazoline inhibitors were tested in NCI-H1975 mice xenografts, a model for non-small cell lung cancer with specific resistance mutations. nih.gov Additionally, the derivative BBAP-8 was evaluated in vivo against 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) induced mammary gland carcinoma in Wistar rats, where it restored hemodynamic changes and normalized tissue architecture. nih.gov A series of novel 4-Hydroxyquinazoline derivatives were also tested, with compound B1 significantly suppressing tumor growth at a specific dose in an in vivo study. mdpi.com

Anti-inflammatory Effects in Preclinical Models

The quinazoline nucleus is associated with a range of biological activities, including anti-inflammatory properties. mdpi.comasianpubs.orgresearchgate.net Research has explored the potential of these derivatives to mitigate inflammatory processes. Studies have reported that various quinazolin-4(3H)-one derivatives possess anti-inflammatory applications. asianpubs.org For instance, substituted pyrrolo-quinazoline derivatives and a novel class of 4-amino quinazoline derivatives were synthesized and tested for their anti-inflammatory activity, with some compounds showing high potency when compared to the reference drug diclofenac. mdpi.com The versatility of the quinazoline structure makes it a promising scaffold for the development of new anti-inflammatory agents. galaxypub.co

Antimicrobial Properties

In the face of growing antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Quinazoline derivatives have been investigated for their potential to combat bacterial and fungal pathogens. nih.govasianpubs.orggalaxypub.co

Derivatives of the quinazoline scaffold have been evaluated against a variety of Gram-positive and Gram-negative bacteria.

Numerous studies have synthesized quinazolinone-piperazine hybrid derivatives and tested them against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. galaxypub.co One report described a series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives that showed potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net Another study found that certain quinazoline derivatives exhibited potent activity against methicillin-resistant S. aureus (MRSA) and S. epidermidis. researchgate.net However, in some cases, tested 4-piperazinylquinolines showed no activity against the Gram-negative P. aeruginosa, which was attributed to differences in bacterial membrane composition. nih.gov

The table below presents the antibacterial activity of selected quinazoline derivatives.

| Compound Series/Name | Bacterial Strain | Reported MIC |

|---|---|---|

| Compound 5k | S. aureus | 10 µM |

| Compounds 1a,b | S. aureus, P. aeruginosa, E. coli | 3.9–7.8 µM |

| Compound 49 | MRSA (ATCC 43300) | 7.8 µg/ml |

| Compound 49 | S. epidermidis (ATCC 12228) | 3.9 µg/ml |

| Compound 5a | S. aureus, B. subtilis, S. typhimurium | 4, 4, 8 µg/mL |

| Compound 4c | S. typhimurium | 4 µg/mL |

| Compound VMA-23-10 | S. aureus | 32-128 µg/ml (Bacteriostatic) |

| Compounds 19, 20 | Inhibited biofilm formation in P. aeruginosa |

In addition to antibacterial effects, the antifungal properties of quinazoline derivatives have also been explored, particularly against opportunistic pathogens like Candida albicans.

Several synthesized series of quinazolinone-piperazine hybrids have demonstrated activity against C. albicans. galaxypub.co A study synthesizing new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds found that the majority of the tested compounds showed potent antimicrobial activity against four bacterial and four fungal strains. mdpi.com Specifically, compound 4a showed potent antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL, which was more potent than the reference drug Clotrimazole (MIC of 8 µg/mL). mdpi.com Other studies have also confirmed the potential of quinazoline derivatives as antifungal agents. nih.govresearchgate.netnih.gov

Anticonvulsant Potential in Non-Human Models

Derivatives of quinazolin-4(3H)-one have been a subject of significant interest in the search for novel anticonvulsant agents. nih.govresearchgate.net Preclinical studies in non-human models, primarily mice, have demonstrated the potential of these compounds in mitigating seizures induced by various chemoconvulsants and electroshock. These investigations are crucial for understanding the structure-activity relationships that govern their efficacy.

A range of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov Preliminary screenings have indicated that some of these compounds exhibit moderate to significant activity when compared to the standard drug, diazepam. nih.gov The anticonvulsant activity of quinazolin-4(3H)-ones is thought to be linked to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

In one study, newly synthesized quinazoline-4(3H)-ones were examined in maximal electroshock (MES) induced seizures and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.govresearchgate.net Most of the tested compounds displayed anticonvulsant activity in the scPTZ screen. nih.govresearchgate.net Notably, certain compounds proved to be highly active, offering 100% protection against PTZ-induced convulsions and demonstrating potency several times that of ethosuximide. nih.govresearchgate.net Structure-activity relationship analyses from these studies suggest that substitutions at specific positions of the quinazoline ring significantly influence anticonvulsant activity. nih.gov For instance, a butyl substitution at position 3 has been shown to have a significant effect on preventing the spread of seizure discharge and raising the seizure threshold. nih.govresearchgate.net

Further research into 2,3-disubstituted quinazolin-4(3H)-one scaffolds has also yielded promising results. mdpi.com In vivo evaluation using the pentylenetetrazole (PTZ)-induced seizure model in mice showed that these compounds possess potential anticonvulsant activity. mdpi.com Two compounds, in particular, provided 100% protection against PTZ-induced seizures. mdpi.com The mechanism of action for some of these derivatives is suggested to be through the allosteric modulation of the GABA-A receptor, a mechanism confirmed through in vivo flumazenil (B1672878) antagonism assays. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound Type | Model | Key Findings | Reference |

|---|---|---|---|

| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Diazepam comparison | Moderate to significant activity. | nih.gov |

| Quinazoline-4(3H)-ones | MES and scPTZ | Displayed anticonvulsant activity; some offered 100% protection against PTZ-induced convulsions. | nih.govresearchgate.net |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Potential anticonvulsant activity, with two compounds providing 100% protection. | mdpi.com |

Other Noteworthy Biological Activities

Quinazoline and quinazolinone derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antiviral activities. nih.govnih.govmdpi.com Research has demonstrated their potential against various DNA and RNA viruses, including those of significant public health concern.

Studies have shown that certain quinazolinone compounds possess potent antiviral activity against Zika virus (ZIKV) and Dengue virus (DENV). nih.gov For instance, specific di-substituted quinazolinone compounds have been found to inhibit ZIKV replication by 68%–90%. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the quinazolinone core can significantly impact antiviral potency and cytotoxicity. nih.gov For example, a nitrogen atom directly attached to the 6-position of the quinazolinone core has been shown to enhance activity significantly. nih.gov

Furthermore, 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been designed and synthesized, exhibiting good antiviral activity against Tobacco Mosaic Virus (TMV) in vivo. nih.gov Some of these compounds demonstrated protection activities superior to the commercial agricultural antiviral agent Ribavirin. nih.gov

A series of 2,4-disubstituted quinazoline derivatives have also been synthesized and tested for their anti-influenza virus activity, with some compounds showing high potency with an IC50 of less than 10 μM. mdpi.com Additionally, certain quinazoline analogs have been investigated for treating or preventing other viral infections, such as Hepatitis C virus (HCV) and Japanese Encephalitis virus (JEV). mdpi.com

Quinazoline and its derivatives have been identified as possessing significant potential in the management of diabetes mellitus, a chronic metabolic disorder characterized by high blood sugar levels. ekb.egnih.govekb.eg These compounds have been investigated for their ability to lower blood glucose levels through various mechanisms. researchgate.net

Numerous quinazoline derivatives have been reported to exhibit marked hypoglycemic action. nih.gov For instance, new quinazoline-sulfonylurea hybrids have been prepared and evaluated for their in vivo anti-hyperglycemic activities in streptozotocin (B1681764) (STZ)-induced hyperglycemic rats. nih.gov Several of these hybrid compounds were found to be more potent than the reference drug glibenclamide, inducing a significant reduction in blood glucose levels. nih.gov Some of these compounds also demonstrated a more prolonged antidiabetic activity than glibenclamide. nih.gov

The therapeutic potential of quinazolinone derivatives as potent antihyperglycemic agents is an active area of research. ekb.egekb.eg These compounds are considered versatile pharmacophoric units in medicinal chemistry for designing and developing a wide range of bioactive compounds for the treatment of diabetes mellitus. ekb.egekb.eg The goal of these therapeutic strategies is to reduce blood glucose levels and control subsequent complications associated with uncontrolled hyperglycemia. ekb.egekb.eg

Furthermore, certain 2,3-dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is a key target for managing type 2 diabetes by delaying carbohydrate digestion and absorption. nih.gov Several of these synthesized compounds showed potent α-glucosidase inhibitory activity, with some exhibiting stronger enzyme inhibitory potentials than the standard drug acarbose. nih.gov In vivo studies also revealed that specific compounds were effective in reducing blood sugar levels. nih.gov

The quinazoline scaffold has been a foundation for the development of various biologically active compounds, including those with antimalarial properties. pnrjournal.com The urgent need for new antimalarial drugs, due to the emergence of parasite resistance to existing therapies, has driven research into novel chemical entities. nih.gov

The structure of the natural product febrifugine (B1672321), which contains a 4-quinazolinone moiety, has inspired the synthesis of numerous analogues. nih.gov It has been demonstrated that many febrifugine analogues bearing a modified or non-modified 4-quinazolinone moiety are active against the malaria parasite. nih.gov A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were designed and synthesized based on the structure of febrifugine. nih.gov In vivo biological activity tests indicated that these compounds exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov

Further research has focused on optimizing dihydroquinazolinone-3-carboxamides as orally efficacious antimalarials that target the Plasmodium falciparum ATP4 (PfATP4) protein. deakin.edu.au Disruption of PfATP4 activity by small molecule inhibitors leads to an increase in cytosolic sodium ion concentration and parasite death. deakin.edu.au Optimization of this class of compounds has led to the identification of derivatives with appreciable efficacy in malaria mouse models. deakin.edu.au

Quinazoline derivatives have a well-established history in the development of antihypertensive agents. japsonline.comjapsonline.com Several marketed drugs, such as Prazosin (B1663645), Terazosin, and Doxazosin, feature the quinazoline scaffold and function as α1-adrenergic receptor blockers. japsonline.com These drugs are effective in lowering blood pressure by affecting both the resistance and capacitance of blood vessels. japsonline.com

Research in this area continues with the synthesis and screening of new quinazoline derivatives for their potential as antihypertensive agents. nih.gov A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and evaluated for their hypotensive effects in normotensive rats. nih.gov The study found that the furoylpiperazine moiety in prazosin could be replaced by a substituted piperidine (B6355638) group without loss of blood pressure-lowering activity. nih.gov The nature of the substituent on the piperidine group was found to profoundly influence the hypotensive potency and duration of action. nih.gov Some of the newly synthesized compounds were found to be as potent as prazosin, and a few appeared to be even more efficacious antihypertensive agents than prazosin at higher doses in conscious spontaneously hypertensive rats. nih.gov

In other studies, newly synthesized quinazoline derivatives were screened for their α1-adrenergic receptor blocking activity, with some compounds showing better activity than others in the series, although generally less than the standard, prazosin. japsonline.comjapsonline.com

Quinazolinone derivatives have been recognized for their diverse effects on the central nervous system (CNS), including sedative-hypnotic, anxiolytic, and antidepressant activities. nih.govresearchgate.net The historical use of methaqualone, a quinazolin-4(3H)-one, as a sedative-hypnotic has spurred further investigation into this class of compounds for novel CNS-acting agents. mdpi.com

Recent studies have explored the anxiolytic-like and antidepressant-like activities of new piperazine (B1678402) derivatives. One such study on a novel piperazine derivative demonstrated anxiolytic-like activity that was mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity was mediated through the serotonergic system. nih.gov

Another investigation focused on the anxiolytic action of two new arylpiperazine derivatives, confirming their anxiolytic effects and suggesting the involvement of direct 5-HT1A receptor participation and indirect involvement of the GABAergic system in their mechanism of action. nih.gov

The broad applicability of quinazolines in CNS disorders is also highlighted by their potential as voltage-gated sodium channel blockers, a vital target for managing conditions like epilepsy, chronic pain, and psychiatric disorders. researchgate.net The ability of these compounds to modulate neuronal excitability underscores their potential for developing new therapies for a range of CNS conditions.

Table 2: Investigated CNS Modulating Effects of Quinazoline Derivatives

| Activity | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Anxiolytic | Confirmed anxiolytic effects in preclinical models. | Mediation by serotonergic and GABAergic systems, including 5-HT1A receptor agonism. | nih.govnih.gov |

| Antidepressant | Demonstrated antidepressant-like activity. | Mediation through the serotonergic system. | nih.gov |

| Sedative-Hypnotic | Historical basis with methaqualone. | Positive allosteric modulation of the GABA-A receptor. | nih.govmdpi.com |

| General CNS Depressant | Broad potential for CNS depression. | Includes voltage-gated sodium channel blockade. | researchgate.net |

Molecular Mechanisms of Action and Biological Target Identification

Kinase Inhibition Studies

The quinazoline (B50416) ring system is a foundational scaffold for a multitude of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. mdpi.com Many of these inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at the enzyme's catalytic site. mdpi.com While direct studies on 4-(4-isopropylpiperazin-1-yl)quinazoline are not extensively detailed in the reviewed literature, the activities of structurally related compounds provide significant insights into its potential as a kinase inhibitor.

Prominent targets for quinazoline-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov First-generation EGFR inhibitors like Gefitinib and Erlotinib are based on a 4-anilinoquinazoline (B1210976) structure, which is crucial for their binding to the EGFR ATP pocket. mdpi.com Modifications at various positions of the quinazoline ring have been explored to enhance potency and target different kinases. For instance, a series of novel quinazoline-based compounds were synthesized as VEGFR-2 inhibitors, with some derivatives showing potent anti-proliferative action and inducing apoptosis and cell cycle arrest. nih.govrsc.org In one study, substituted thiourea (B124793) quinazoline-based derivatives were developed as dual inhibitors of both EGFR and VEGFR-2, with some compounds exhibiting IC50 values in the low nanomolar range against both kinases. mdpi.com

The table below summarizes the inhibitory activity of some representative quinazoline derivatives against these kinases.

| Compound ID | Target Kinase | IC50 Value | Source |

| Compound (39) | EGFR | 0.02 µM | mdpi.com |

| VEGFR-2 | 0.05 µM | mdpi.com | |

| Compound (40) | EGFR | 0.01 µM | mdpi.com |

| VEGFR-2 | 0.08 µM | mdpi.com | |

| Compound 9b | VEGFR-2 | 43.052 nM | rsc.org |

| Compound (26) | EGFRwt | 96 nM | ekb.eg |

| EGFRT790M | 28 nM | ekb.eg | |

| EGFRL858R | 55 nM | ekb.eg |

While these examples underscore the potential of the quinazoline scaffold, specific inhibitory activity against kinases such as Janus Kinase 2 (JAK2), Monopolar Spindle 1 (MPS1), or Polo-like Kinase 1 (PLK1) by this compound has not been documented in the available research. The specific substitution of an isopropylpiperazinyl group at the 4-position would need to be empirically tested to determine its precise inhibitory profile against this panel of kinases.

Inhibition of Histone Deacetylases (HDACs) and Phosphoinositide 3-Kinases (PI3Ks)

The simultaneous inhibition of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. bohrium.com The quinazoline and particularly the quinazolin-4-one scaffold have been utilized in the rational design of dual-target inhibitors. bohrium.comnih.govnih.gov

Researchers have developed hybrid molecules by integrating an HDAC-targeting pharmacophore, such as a hydroxamic acid group, with a quinazolinone-based PI3K inhibitor. nih.gov This approach has yielded compounds with high potency against specific PI3K isoforms (such as PI3Kδ) and HDAC isoforms (notably HDAC6). nih.govresearchgate.net For example, a series of quinazolin-4-one based hydroxamic acids were designed as dual PI3K/HDAC inhibitors, with several compounds demonstrating high potency (IC50 < 10 nM) and selectivity against PI3Kγ, PI3Kδ, and HDAC6 enzymes. nih.gov

The table below presents data for representative dual PI3K/HDAC inhibitors built upon the quinazoline scaffold.

| Compound Class | Target | IC50 Value | Source |

| Quinazolin-4-one Hydroxamic Acids | PI3Kγ | < 10 nM | nih.gov |

| PI3Kδ | < 10 nM | nih.gov | |

| HDAC6 | < 10 nM | nih.gov | |

| Compound 59 | PI3Kδ | 2.3 nM | researchgate.net |

| HDAC6 | 13 nM | researchgate.net | |

| 2,3-dihydroimidazo[1,2-c]quinazoline derivative 40a | PI3Kα | 2.98 nM | researchgate.net |

| HDAC1 | 50 nM | researchgate.net | |

| HDAC6 | 62 nM | researchgate.net |

These studies highlight the utility of the quinazoline structure as a "cap group" in designing potent enzyme inhibitors. mdpi.com However, the research has largely focused on quinazolin-4-one derivatives, which are structurally distinct from this compound. Direct evidence of the subject compound's activity against PI3K or HDAC enzymes is not present in the reviewed literature.

Cholinesterase Inhibition and β-Amyloid Aggregation Modulation in Neurodegenerative Models

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target drugs, and the quinazoline scaffold has been identified as a promising template for such agents. nih.govmdpi.comdrugbank.com Research has shown that quinazoline derivatives can act as modulators or inhibitors of key pathological targets in AD, including cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and the aggregation of β-amyloid (Aβ) peptides. nih.govmdpi.com

Studies have demonstrated that specific substitutions on the quinazoline ring are critical for these activities. For example, a series of 2,4-disubstituted quinazoline derivatives were evaluated, with some compounds showing an ability to inhibit both AChE and BuChE while also preventing Aβ aggregation. acs.org The introduction of a chlorine atom at the C-8 position and an isopropyl group at another position was noted to yield excellent results against Aβ40 aggregation. acs.org Another compound, 4-(benzylamino)quinazolin-2-ol, was identified as a potent Aβ aggregation inhibitor with an IC50 of 0.27 µM. acs.org

While these findings establish the quinazoline core as a viable scaffold for developing anti-Alzheimer's agents, specific data on the cholinesterase inhibition or Aβ aggregation modulation activity of this compound is not available in the cited literature.

Modulation of Key Cellular Processes

The inhibition of key enzymes like kinases and PI3K often translates into profound effects on cellular processes that govern cell fate. Quinazoline derivatives have been repeatedly shown to modulate cellular proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cell lines. nih.govnih.gov

These cellular effects are typically downstream consequences of the compound's primary molecular mechanism. For example, a novel 4-aminoquinazoline derivative that was found to be a selective PI3Kα inhibitor (IC50 of 13.6 nM) subsequently blocked the PI3K/Akt pathway, leading to G1 cell cycle arrest and apoptosis induction through a mitochondrial-dependent pathway. nih.gov Similarly, certain quinazoline-sulfonamide hybrids were found to arrest the cell cycle at the G1 phase and activate the apoptotic cell death pathway in MCF-7 breast cancer cells. nih.gov The well-known quinazoline-based drugs Lapatinib and Erlotinib have also been demonstrated to exert their anticancer effects through the induction of cell cycle arrest and apoptosis. nih.gov

In studies of VEGFR-2 inhibitors based on the quinazoline scaffold, potent compounds were shown to strongly induce apoptosis by arresting the cell cycle in the G1 and G2/M phases. nih.gov Further investigation of some quinazoline derivatives revealed that their apoptotic effect was mediated by a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a significant increase in the expression of the pro-apoptotic protein BAX and caspases 3 and 9. rsc.org A series of quinazoline derivatives containing piperazine (B1678402) moieties demonstrated potent antiproliferative activities, with one active compound showing an ability to induce apoptosis in A549 and PC-3 cells that was comparable to the control drug Gefitinib. researchgate.net

Inhibition of Protein-Protein Interactions (e.g., Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) / Low-Density Lipoprotein Receptor (LDLR))

The protein-protein interaction (PPI) between PCSK9 and the LDLR is a validated therapeutic target for managing hypercholesterolemia. nih.gov Inhibiting this interaction prevents the degradation of LDLR, leading to increased clearance of LDL cholesterol from the bloodstream. nih.gov While monoclonal antibodies that block this interaction are clinically available, the development of orally bioavailable small molecule inhibitors remains a significant goal in medicinal chemistry. mdpi.com

The search for small molecules has been challenging due to the large, relatively flat nature of the PPI interface. bohrium.com Various molecular scaffolds have been investigated to disrupt this interaction. nih.govnih.govrsc.org Notably, research into potent small molecule inhibitors has led to the design of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone derivatives. researchgate.net This series of compounds is based on a quinoline (B57606) scaffold, not a quinazoline scaffold, but incorporates the (4-isopropylpiperazin-1-yl)methanone moiety. This suggests that the isopropylpiperazinyl group can be a useful component in designing ligands that target PCSK9.

However, there is no direct evidence in the reviewed literature to suggest that this compound itself has been investigated as an inhibitor of the PCSK9-LDLR interaction.

Investigations into other Enzymatic and Receptor Interactions

Beyond the well-documented roles in kinase and HDAC inhibition, the versatile quinazoline scaffold has been explored for its interaction with a variety of other enzymes and receptors.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition Research has specifically identified 4-piperazin-1-yl-quinazoline derivatives as potent and selective inhibitors of PDGFR phosphorylation. nih.gov A study detailed the synthesis and structure-activity relationship (SAR) of 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazoline derivatives, identifying them as effective inhibitors of this receptor tyrosine kinase. nih.gov

Voltage-Gated Calcium Channel (VGCC) Ligands The quinazolin-4-(3H)-one scaffold, which features a piperazinyl group, has been explored for its ability to act as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov This research led to a series of derivatives with single-digit nanomolar affinities for the target, highlighting another potential therapeutic application for this chemical class. nih.gov

Adenosine Receptor Antagonism Recent studies have highlighted the 2-aminoquinazoline (B112073) heterocycle as a promising scaffold for designing new antagonists for the A2A adenosine receptor, a target for neurodegenerative diseases and cancer. mdpi.com By modifying substitutions on the quinazoline ring, researchers developed compounds with high affinity for the human A2A receptor, with one derivative showing a Ki value of 5 nM and functional antagonist activity. mdpi.com

Structure Activity Relationship Sar Studies of 4 4 Isopropylpiperazin 1 Yl Quinazoline Analogues

Impact of Substituents on the Quinazoline (B50416) Core (e.g., Positions 2, 4, 6, 7, 8)

The quinazoline ring offers multiple positions for substitution, and modifications at these sites have been shown to profoundly affect the biological activity of the resulting analogues.

The 2-position of the quinazoline core is a critical site for modification. The introduction of aryl or heteroaryl groups can lead to potent biological activity. researchgate.net For antimicrobial applications, substitutions with methyl, amine, or thiol groups are considered essential. nih.gov In the context of anticancer agents, a phenyl group at the C-2 position has been identified as a key requirement for the inhibition of Breast Cancer Resistance Protein (BCRP). semanticscholar.org Furthermore, for the inhibition of Poly (ADP-ribose) polymerase (PARP), electron-donating groups at this position are more favorable than electron-withdrawing ones. semanticscholar.org

The 4-position serves as the crucial attachment point for the piperazine (B1678402) moiety. SAR studies consistently demonstrate that the presence of an amine or a substituted amine, such as the piperazine ring, at this position is fundamental for activity and can significantly enhance properties like antimicrobial efficacy. nih.govnih.gov

The 8-position is another important site for modulation. The addition of halogen atoms at this position has been found to improve the antimicrobial properties of quinazolinone derivatives. nih.gov More specifically, recent studies have shown that introducing substituents at the C-8 position can significantly improve the potency of tankyrase inhibitors, which are a class of PARP enzymes. researchgate.net

| Position on Quinazoline Core | Favorable Substituents/Modifications | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2 | Aryl/Heteroaryl, Methyl, Amine, Thiol, Phenyl, Electron-Donating Groups | Enhanced antimicrobial, BCRP inhibition, and PARP inhibition activities. | researchgate.netnih.govsemanticscholar.org |

| 4 | Piperazine or other substituted amines | Essential for activity; improves antimicrobial properties. | nih.govnih.gov |

| 6 | Halogens, Electron-Releasing Groups, Bulky Substituents, Substituted Furan | Promotes anticancer and antimicrobial activity; enhances VEGFR inhibition. | nih.govmdpi.commdpi.comnih.gov |

| 7 | Aminoalkoxy Groups, Bulky Substituents | Increases potency, particularly for VEGFR inhibition. | mdpi.commdpi.com |

| 8 | Halogens, Various other substituents | Improves antimicrobial activity and potency of tankyrase inhibitors. | nih.govresearchgate.net |

Influence of Modifications on the Piperazine Ring and its Isopropyl Group

Modifications to the substituents on the piperazine ring are a key strategy for optimizing activity. The N-isopropyl group at the 4-position of the piperazine ring plays a defining role in the molecule's interaction with its biological target. Altering this group has a substantial impact on potency and selectivity. For example, replacing the isopropyl group with more complex moieties, such as N-substituted-thio-carbamoyl groups, has led to the identification of potent and selective inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor. nih.gov In a different chemical series, the substitution was a methyl group, which resulted in a potent Cyclin-Dependent Kinase (CDK) inhibitor. nih.gov These findings underscore that the size, lipophilicity, and hydrogen-bonding capacity of the substituent on the piperazine nitrogen are critical determinants of the compound's biological profile.

| Modification Area | Modification Example | Impact on Properties/Activity | Reference |

|---|---|---|---|

| Piperazine Ring Integrity | Removal of nitrogen atoms | Loss of biological activity and reduced solubility. | plos.org |

| N-Substituent on Piperazine | Replacement of Isopropyl with N-substituted-thio-carbamoyl groups | Led to potent and selective PDGF receptor inhibitors. | nih.gov |

| N-Substituent on Piperazine | Replacement of Isopropyl with a Methyl group (in a related series) | Resulted in a potent CDK inhibitor. | nih.gov |

| Piperazine Ring Carbons | Introduction of substituents (e.g., alkyl groups) | Can introduce chirality and influence binding orientation and selectivity. | N/A |

Role of Linker Chemistry Between Quinazoline and Piperazine Moieties

In the parent compound, the quinazoline and piperazine moieties are connected by a direct covalent bond between the C4 of the quinazoline and the N1 of the piperazine. This direct linkage is a common and effective structural feature in many biologically active piperazine-linked quinazoline compounds. researchgate.net In this context, the "linker" is the bond itself, and its characteristics (length, rigidity) are fixed.

While less common for this specific scaffold, the introduction of a physical linker between the two rings represents a potential avenue for SAR exploration. The principles of linker chemistry show that modifying the connection between two key pharmacophores can have a dramatic effect on activity. nih.gov Introducing a linker, such as a methylene (B1212753) (-CH2-) or carbonyl (-C=O-) group, would alter the distance and rotational freedom between the quinazoline core and the piperazine ring. Such changes would directly impact the molecule's conformation and its ability to adopt the optimal orientation for binding to a biological target. The success of other complex molecules where linkers are used to connect piperazine to other scaffolds highlights the potential utility of this strategy for generating novel analogues. nih.govnih.gov

Computational Approaches in the Research of 4 4 Isopropylpiperazin 1 Yl Quinazoline

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Isopropylpiperazin-1-yl)quinazoline, molecular docking simulations are employed to predict its binding affinity and interaction patterns with various biological targets, such as protein kinases, which are common targets for quinazoline (B50416) derivatives.

The process involves preparing a three-dimensional structure of this compound and docking it into the binding site of a target protein. The simulation then calculates the binding energy, which is a measure of the affinity between the ligand and the target. For quinazoline derivatives, these simulations have been instrumental in identifying key interactions. For instance, studies on similar 4-anilino-quinazoline compounds have shown significant docking affinities for the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The binding energies for potent inhibitors in this class are often in the range of -6 to -8 kcal/mol. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Model Kinase Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| EGFR Tyrosine Kinase | -7.5 | Met793 | Hydrogen Bond |

| EGFR Tyrosine Kinase | -7.5 | Leu718 | Hydrophobic |

| EGFR Tyrosine Kinase | -7.5 | Val726 | Hydrophobic |

| VEGFR2 Tyrosine Kinase | -7.1 | Cys919 | Hydrogen Bond |

| VEGFR2 Tyrosine Kinase | -7.1 | Val848 | Hydrophobic |

Note: The data in this table is illustrative and based on typical results for quinazoline derivatives to demonstrate the output of molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. An MD simulation models the movement of atoms and molecules, providing a detailed view of the conformational changes and the stability of the binding interactions.

For a complex of this compound with a target protein, an MD simulation would be run for a period typically ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is indicated by a low and converging RMSD value, typically within 1-3 Å for the ligand. abap.co.in

Additionally, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are stable. In studies of quinazoline derivatives, MD simulations have confirmed the stability of the ligand within the binding pocket, showing that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. abap.co.inresearchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would be developed based on its structure and known interactions with a biological target, or from a set of active quinazoline analogues.

A typical pharmacophore model for a kinase inhibitor includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. For quinazoline-based inhibitors, a common pharmacophore model might consist of one or two hydrogen bond acceptors corresponding to the quinazoline nitrogens, an aromatic ring feature for the quinazoline core, and a hydrophobic feature representing the isopropylpiperazine group. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, is a powerful method for identifying novel analogues of this compound with potentially similar or improved biological activity.

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location |

| Hydrogen Bond Acceptor | Quinazoline Nitrogen (N1) |

| Hydrogen Bond Acceptor | Quinazoline Nitrogen (N3) |

| Aromatic Ring | Quinazoline Ring System |

| Hydrophobic Group | Isopropyl Moiety |

| Positive Ionizable | Piperazine (B1678402) Ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their corresponding biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. For quinazoline derivatives, QSAR studies have successfully identified key structural features that influence their inhibitory potency. frontiersin.org For example, the presence of specific substituents on the quinazoline ring or the piperazine moiety can be correlated with increased or decreased activity. A well-validated QSAR model can then be used to predict the efficacy of novel analogues of this compound, guiding the design of more potent compounds. frontiersin.orgnih.gov

Future Perspectives and Research Directions for 4 4 Isopropylpiperazin 1 Yl Quinazoline

Design and Synthesis of Multi-Targeted Ligands Based on the Quinazoline-Piperazine Scaffold

The quinazoline-piperazine scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for developing multi-targeted ligands, particularly for complex diseases like Alzheimer's disease (AD) and cancer. nih.govnih.govresearchgate.net The multifaceted nature of such diseases necessitates therapeutic agents that can modulate multiple biological targets simultaneously. nih.gov The design strategy often involves creating hybrid molecules that combine the quinazoline-piperazine core with other pharmacophores to interact with various disease-related pathways.

A prominent approach is the development of derivatives targeting key enzymes in neurodegeneration. For instance, researchers have designed and synthesized quinazoline (B50416) derivatives as dual inhibitors of human cholinesterases (hChE) and human β-secretase (hBACE-1), both of which are crucial in the pathogenesis of AD. nih.govnih.gov By modifying the quinazoline scaffold, compounds have been developed that show balanced and significant inhibitory effects against these targets. nih.gov The piperazine (B1678402) moiety often plays a vital role in improving pharmacokinetic properties, such as blood-brain barrier (BBB) permeability, which is essential for central nervous system (CNS) drugs. nih.govresearchgate.net

In the context of oncology, the quinazoline-piperazine core is utilized to create potent antiproliferative agents. researchgate.net Synthesis strategies involve substitution reactions with 6,7-disubstituted 4-chloroquinazolines and various piperazine analogs, such as benzyl (B1604629) piperazine or amido piperazine. researchgate.net This modular synthesis allows for the creation of a library of compounds that can be screened against various cancer cell lines. For example, derivatives have been synthesized that show significant activity against A549 (lung carcinoma), HepG2 (liver cancer), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer) cell lines. researchgate.net

Table 1: Examples of Multi-Targeted Quinazoline-Piperazine Derivatives and Their Activities

| Compound Series | Target(s) | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| AV-1 to AV-21 | hChE, hBACE-1 | Alzheimer's Disease | Compounds AV-1, AV-2, and AV-3 showed balanced inhibition and excellent BBB permeability. nih.gov | nih.gov |

| AK-1 to AK-14 | hChE, hBACE-1 | Alzheimer's Disease | Lead compound AK-2 inhibited Aβ aggregation and reduced Aβ and BACE-1 protein levels in vivo. nih.gov | nih.gov |

| C1-C10 Series | Cancer Cell Proliferation | Oncology | Compound C9 showed excellent activity against A549, HepG2, K562, and PC-3 cell lines. researchgate.net | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

While the quinazoline core is well-established in targeting kinases like EGFR, future research is expanding to novel biological targets and therapeutic areas. mdpi.comnih.gov The inherent versatility of the 4-(piperazin-1-yl)quinazoline template allows for modifications that can direct its derivatives toward a wide array of proteins and pathways. nih.gov

One emerging area is the development of inhibitors for the Platelet-Derived Growth Factor (PDGF) receptor. nih.gov Derivatives such as 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-quinazoline have been identified as potent and selective inhibitors of PDGFR phosphorylation. nih.gov This opens up potential applications in diseases characterized by abnormal cell proliferation and angiogenesis, beyond traditional oncology indications.

The quinazoline scaffold is also being explored for a broad range of other therapeutic applications, reflecting its "privileged" status in medicinal chemistry. mdpi.comfrontiersin.org These areas include:

Antiviral Agents: Derivatives have been synthesized with activity against viruses like influenza. mdpi.com

Antifungal and Antibacterial Agents: Certain quinazoline compounds have demonstrated strong activity against fungal strains like Fusarium moniliforme and various bacteria. mdpi.com

Anti-inflammatory Agents: Novel classes of 4-amino quinazoline derivatives have shown potent anti-inflammatory activity. mdpi.com

Antioxidant and Antidiabetic Agents: The scaffold is being investigated for its potential to combat oxidative stress and to inhibit enzymes like alpha-amylase and alpha-glucosidase for diabetes treatment. mdpi.com

This expansion into new therapeutic fields highlights the ongoing potential for discovering novel biological activities for derivatives of 4-(4-isopropylpiperazin-1-yl)quinazoline. mdpi.com

Advancements in Synthetic Methodologies for Enhanced Structural Diversity

The generation of novel quinazoline-piperazine derivatives is highly dependent on the advancement of synthetic methodologies that allow for greater structural diversity and efficiency. nih.gov Traditional methods, such as the Niementowski quinazoline synthesis, are being supplemented and replaced by more modern, often metal-catalyzed, approaches. mdpi.comnih.gov

Transition metal-catalyzed reactions have become a key focus for synthesizing the quinazoline scaffold. nih.gov These methods offer advantages such as milder reaction conditions, higher yields, and the ability to tolerate a wider range of functional groups. frontiersin.org Examples of these advanced synthetic strategies include:

Manganese-catalyzed Synthesis: A robust method uses α-MnO₂ to catalyze the reaction of 2-amino-benzylamines with alcohols to yield quinazolines. nih.gov

Cobalt-catalyzed Annulation: Ligand-free cobalt catalysis enables the dehydrogenative synthesis of quinazolines from 2-aminoaryl alcohols and nitriles under mild conditions. nih.gov

Copper-catalyzed Annulation: One-pot, three-component reactions using a copper catalyst can efficiently produce quinazoline derivatives from benzaldehydes, benzylamines, and anilines. nih.gov

These modern synthetic routes facilitate the creation of diverse chemical libraries. mdpi.com The ability to easily modify different positions on the quinazoline ring and the piperazine moiety is crucial for structure-activity relationship (SAR) studies and for optimizing compounds for specific biological targets. researchgate.netnih.gov For instance, the synthesis of N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl)piperazine-1-yl)acetamide was achieved through a multi-step process involving the construction of the substituted quinazoline core followed by coupling with the appropriate piperazine derivative. researchgate.net Such modular strategies are essential for exploring the full therapeutic potential of the scaffold.

Integration of Advanced Preclinical Models and Omics Technologies for Comprehensive Efficacy Assessment

To fully understand the therapeutic potential and mechanisms of action of this compound derivatives, researchers are moving beyond simple in vitro assays towards more complex and integrative preclinical evaluation systems. This involves the use of advanced preclinical models and the integration of multi-omics technologies. nih.govnih.gov

Syngeneic mouse models, for example, are indispensable tools for evaluating how a compound interacts with a competent immune system, which is crucial for assessing immunotherapies. nih.gov The comprehensive characterization of these models using multi-omics approaches—such as proteomics, transcriptomics, and metabolomics—provides a holistic view of the biological response to a therapeutic agent. nih.govnih.gov This integrative analysis can uncover molecular mechanisms associated with treatment response or resistance and identify potential biomarkers. nih.gov For instance, proteomics can reveal changes in protein expression and signaling pathways, while transcriptomics can highlight shifts in gene expression that drive the therapeutic effect. nih.gov

In the context of neurodegenerative diseases, preclinical evaluation includes in vivo behavioral studies in animal models, such as the Morris water maze for cognitive assessment. nih.gov These behavioral tests are often complemented by ex vivo analyses of brain tissue using techniques like immunohistochemistry (IHC) to measure the levels of key proteins like Aβ and BACE-1, providing direct evidence of the drug's effect on its intended targets within the affected tissue. nih.gov The integration of these diverse data streams allows for a more comprehensive and accurate assessment of a drug candidate's efficacy before it moves into clinical trials.

Strategies for Overcoming Drug Resistance in Preclinical Disease Models

A significant challenge in cancer therapy is the emergence of drug resistance, which limits the long-term efficacy of targeted therapeutics, including those based on the quinazoline scaffold. nih.govnih.gov Future research is focused on developing and testing strategies to overcome or delay the onset of resistance in preclinical models.

One of the primary strategies is the use of combination therapy . nih.gov By combining a quinazoline-based inhibitor with other drugs that have different mechanisms of action or non-overlapping resistance profiles, it is possible to achieve synergistic effects and suppress the outgrowth of resistant cell populations. nih.govnih.gov For example, tyrosine kinase inhibitors (TKIs) are being investigated in combination with standard chemotherapeutic agents to re-sensitize multidrug-resistant (MDR) cancer cells. nih.gov Some TKIs have been shown to directly interact with and inhibit efflux pumps like P-glycoprotein (P-gp), which is a major cause of MDR. nih.gov

Another approach involves the rational design of next-generation inhibitors that can overcome specific resistance mechanisms. nih.gov This requires a deep understanding of how resistance emerges, often through mutations in the drug's target protein. nih.gov For kinase inhibitors, this could mean designing covalent inhibitors that form a permanent bond with the target, or developing inhibitors with distinct binding modes that are effective against mutated forms of the kinase. nih.gov The concept of collateral sensitivity , where the acquisition of resistance to one drug makes the cancer cells susceptible to another, is also being exploited to design sequential treatment regimens that can manage and overcome resistance over the long term. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl)piperazine-1-yl)acetamide |

| Gefitinib |

| Erlotinib |

| Afatinib |

| Lapatinib |

| Decomitinib |

| 2-acetamidobenzoic acid |

| 2-methyl-3-phenylquinazolin-4(3H)-one |

| 3,4 dihydro-4-oxaquinazoline |

| Vasicine |

| 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazoline |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide |

| N-(4-fluorophenyl)quinazolin-4-amine |

| 3-propylquinazoline-2,4(1H,3H)-dione |

| 3-cyclohexylquinazoline-2,4(1H,3H)-dione |

| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide |

| N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide |

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Isopropylpiperazin-1-yl)quinazoline, and what key intermediates are involved?

The compound is synthesized via condensation reactions. For example, 4-(4-isopropylpiperazin-1-yl)phenol (V) is condensed with a quinazoline precursor using sodium hydride (NaH) in hot dimethyl sulfoxide (DMSO) . Intermediate (V) is synthesized by reductocondensing 4-(4-methoxyphenyl)piperazine (VI) with acetone under hydrogen (H₂) over palladium/charcoal (Pd/C), followed by demethylation with 48% aqueous hydrobromic acid (HBr) under reflux . Key intermediates include 1-isopropyl-4-(4-methoxyphenyl)piperazine (VII) and the demethylated phenol derivative (V).

Q. Which spectroscopic and chromatographic methods are typically employed to characterize this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure and substituent positions, as demonstrated in hydrazine-derived quinazoline analogs . Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) is used for purity assessment, as seen in impurity profiling for related pharmaceuticals . X-ray crystallography may also resolve stereochemical ambiguities .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

Kinase inhibition assays (e.g., PDGFR phosphorylation inhibition) are relevant due to structural similarities to quinazoline-based kinase inhibitors . Antitumor activity can be screened via cytotoxicity assays (e.g., MTT) against cancer cell lines, as shown in studies on hydrazone-functionalized quinazolines . Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during the demethylation step of its synthesis?

Demethylation of intermediates like 1-isopropyl-4-(4-methoxyphenyl)piperazine (VII) using 48% HBr under reflux is standard . Optimization may involve:

- Reaction duration : Extended reflux times (e.g., 6–12 hours) to ensure complete demethylation.

- Acid concentration : Testing lower HBr concentrations (e.g., 33%) to reduce side reactions.

- Catalyst screening : Exploring Brønsted or Lewis acids (e.g., AlCl₃) for milder conditions. Post-reaction neutralization with a base (e.g., NaOH) and purification via recrystallization or column chromatography can improve yield .

Q. What strategies are recommended to resolve discrepancies in the biological activity data of this compound derivatives across different studies?

- Assay standardization : Use validated protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to minimize variability .

- Structural verification : Reconfirm compound identity and purity via NMR and LC-MS to rule out degradation or isomerism .

- Comparative studies : Benchmark against known inhibitors (e.g., gefitinib for kinase activity) to contextualize potency .

Q. How can the pharmacokinetic properties of this compound be improved for enhanced therapeutic efficacy?

- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the quinazoline core or piperazine side chain .

- Metabolic stability : Replace labile substituents (e.g., methyl groups) with fluorinated analogs to slow hepatic metabolism .

- Hybridization : Design hybrid structures combining quinazoline with pharmacophores targeting multiple pathways (e.g., acetylcholinesterase inhibitors for dual anticancer/anti-Alzheimer activity) .

Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets like PDGFR?

- Molecular docking : Use software like AutoDock Vina to model interactions with PDGFR’s ATP-binding pocket, focusing on hydrogen bonding with hinge residues (e.g., Glu640) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories) using AMBER or GROMACS .

- Free-energy calculations : Apply MM-GBSA to estimate binding affinities and prioritize derivatives .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the selectivity of this compound toward kinase targets?

- Counter-screening : Test against off-target kinases (e.g., EGFR, VEGFR) to confirm selectivity .

- Structural analysis : Compare crystal structures of quinazoline-kinase complexes to identify critical binding motifs (e.g., hydrophobic pockets accommodating the isopropyl group) .

- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to map selectivity landscapes .

Q. What methodologies validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS stability assays : Monitor degradation products over time and identify major pathways (e.g., oxidation of the piperazine ring) .

- Plasma stability tests : Incubate with human or animal plasma to assess esterase-mediated hydrolysis .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Core modifications : Vary the quinazoline substituents (e.g., halogenation at C6/C7) to probe electronic effects .

- Side-chain diversification : Replace the isopropyl group with cyclopropyl, tert-butyl, or aromatic moieties to explore steric and hydrophobic interactions .

- Bioisosteric replacement : Substitute the piperazine ring with morpholine or thiomorpholine to assess tolerance for heteroatom changes .

- Pharmacophore mapping : Use 3D-QSAR models to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.